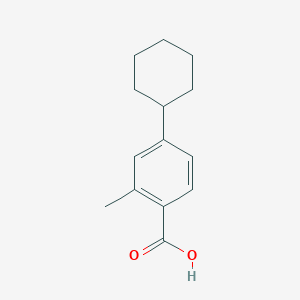

4-Cyclohexyl-2-methylbenzoic acid

Description

4-Cyclohexyl-2-methylbenzoic acid is a substituted benzoic acid derivative featuring a cyclohexyl group at the 4-position and a methyl group at the 2-position of the aromatic ring. This structural arrangement confers unique physicochemical and biological properties. The cyclohexyl substituent introduces steric bulk and conformational flexibility, while the methyl group at the ortho position may influence electronic effects and intermolecular interactions.

Synthesis typically involves Friedel-Crafts alkylation or Suzuki-Miyaura coupling to introduce the cyclohexyl group, followed by carboxylation or oxidation steps to yield the benzoic acid moiety. Its crystalline nature and moderate solubility in organic solvents (e.g., ethanol, DMSO) make it suitable for structural analysis via X-ray crystallography or NMR spectroscopy.

Properties

Molecular Formula |

C14H18O2 |

|---|---|

Molecular Weight |

218.29 g/mol |

IUPAC Name |

4-cyclohexyl-2-methylbenzoic acid |

InChI |

InChI=1S/C14H18O2/c1-10-9-12(7-8-13(10)14(15)16)11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,15,16) |

InChI Key |

HAWKUXIRHSYIDL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C2CCCCC2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 4-Cyclohexyl-2-methylbenzoic Acid

General Synthetic Strategies

The synthesis of 4-Cyclohexyl-2-methylbenzoic acid typically involves the functionalization of a benzoic acid derivative or the construction of the benzoic acid framework with the desired substituents. The main approaches include:

- Friedel-Crafts Alkylation : Introduction of the cyclohexyl group onto a methylbenzoic acid or its derivative using cyclohexyl halides or cyclohexyl carbocations in the presence of Lewis acids.

- Carboxylation of Substituted Aromatics : Starting from a 4-cyclohexyl-2-methylbenzene precursor, carboxylation via lithiation and subsequent carbonation with CO₂.

- Oxidation of Methyl Side Chains : Oxidizing a 4-cyclohexyl-2-methylbenzene to the corresponding benzoic acid.

Specific Reported Methods

Despite limited direct literature on 4-Cyclohexyl-2-methylbenzoic acid, closely related compounds and analogous synthetic routes provide valuable insights.

Friedel-Crafts Alkylation Followed by Oxidation

Step 1: Alkylation

- Starting material: 2-methylbenzoic acid or methyl-substituted benzene.

- Reagents: Cyclohexyl chloride or bromide, Lewis acid catalyst (e.g., AlCl₃).

- Conditions: Anhydrous, controlled temperature to avoid polyalkylation.

- Outcome: Introduction of cyclohexyl group at para position relative to methyl or carboxyl group.

Step 2: Oxidation

- Oxidizing agents: Potassium permanganate (KMnO₄) or chromium-based oxidants.

- Purpose: Convert methyl substituent (if starting from 4-cyclohexyl-toluene) to carboxylic acid.

- Conditions: Aqueous or acidic medium, heating under reflux.

This method is classical and widely used for preparing substituted benzoic acids with alkyl groups.

Lithiation and Carboxylation Route

Step 1: Directed ortho-lithiation

- Starting material: 4-Cyclohexyl-2-methylbenzene or related aromatic compound.

- Reagents: Strong base such as n-butyllithium (n-BuLi).

- Conditions: Low temperature (-78 °C), inert atmosphere.

- Outcome: Lithiation at the position ortho to methyl or cyclohexyl substituent.

Step 2: Carboxylation

- Reagent: Carbon dioxide (CO₂) gas bubbled through the reaction mixture.

- Outcome: Formation of carboxylate intermediate.

- Work-up: Acidification yields 4-Cyclohexyl-2-methylbenzoic acid.

This method allows regioselective introduction of the carboxyl group and is useful for sensitive substrates.

Analytical Data and Characterization

Though direct spectral data for 4-Cyclohexyl-2-methylbenzoic acid are scarce, analogous compounds provide typical characterization parameters:

| Parameter | Typical Values / Observations |

|---|---|

| Molecular formula | C14H18O2 |

| Melting point | Approx. 150–170 °C (depending on purity) |

| ¹H NMR (CDCl₃) | Aromatic protons: δ 7.0–7.8 ppm; Cyclohexyl protons: δ 1.0–2.0 ppm; Methyl group: δ ~2.3 ppm |

| ¹³C NMR | Carboxylic acid carbon: δ ~170–175 ppm; Aromatic carbons: δ 120–140 ppm; Cyclohexyl carbons: δ 25–35 ppm |

| IR Spectrum | Broad O–H stretch ~2500–3300 cm⁻¹; C=O stretch ~1700 cm⁻¹ |

| Mass Spectrometry | Molecular ion peak consistent with C14H18O2 (m/z 214) |

Research Findings and Comparative Analysis

Literature Survey

- The synthesis of 4-Cyclohexyl derivatives often involves thiosemicarbazide intermediates and cyclohexyl isothiocyanates, as seen in related compounds like 4-Cyclohexyl-1-(2-methoxybenzoyl)thiosemicarbazide, which are synthesized by addition reactions at room temperature over several days.

- Coordination chemistry studies involving 4-Cyclohexyl substituted benzoic acid derivatives highlight the importance of careful control of pH and reaction times to obtain pure compounds.

Yield and Purity Considerations

| Method | Yield (%) | Purity Notes | Advantages | Limitations |

|---|---|---|---|---|

| Friedel-Crafts Alkylation + Oxidation | 60–80 | Moderate to high, requires purification | Straightforward, scalable | Possible polyalkylation, harsh conditions |

| Lithiation and Carboxylation | 70–90 | High, regioselective | High regioselectivity, mild conditions | Requires handling of strong bases, inert atmosphere |

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Friedel-Crafts Alkylation + Oxidation | 2-Methylbenzoic acid, cyclohexyl halide | AlCl₃ catalyst, KMnO₄ oxidation, reflux | Several hours | 60–80 | Classical method, requires work-up |

| Lithiation and Carboxylation | 4-Cyclohexyl-2-methylbenzene | n-BuLi, CO₂, low temperature, acid work-up | Few hours | 70–90 | Regioselective, mild conditions |

Chemical Reactions Analysis

Types of Reactions: 4-Cyclohexyl-2-methylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like sulfuryl chloride (SO2Cl2).

Major Products:

Oxidation: Formation of quinones or carboxylate salts.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of halogenated derivatives or other substituted benzoic acids.

Scientific Research Applications

4-Cyclohexyl-2-methylbenzoic acid finds applications in various scientific research fields:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Cyclohexyl-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing biochemical processes. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects fully.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical behavior of 4-cyclohexyl-2-methylbenzoic acid can be contextualized by comparing it to analogs with variations in substituent groups or positions. Below is a detailed analysis supported by structural, functional, and biological data.

Table 1: Comparative Analysis of 4-Cyclohexyl-2-methylbenzoic Acid and Analogs

Key Findings:

Substituent Flexibility vs. Rigidity: The cyclohexyl group in 4-cyclohexyl-2-methylbenzoic acid adopts multiple conformations due to its non-planar structure, which may enhance binding to dynamic biological targets compared to the rigid, planar benzyl group in 4-benzyl-2-methylbenzoic acid . This flexibility is hypothesized to stabilize interactions with hydrophobic pockets in pain-related receptors, explaining its moderate efficacy despite significant conformational rearrangements.

In contrast, 4-cyclohexylbenzoic acid (lacking the methyl group) exhibits weaker activity, underscoring the methyl group’s role in optimizing steric complementarity.

Biological Activity :

- Evidence suggests that cyclohexyl-substituted acids retain biological potency even when structural modifications alter conformational dynamics. For instance, cyclohexylmethylamine-substituted analogs demonstrate sustained influence on pain responses despite deviations from planar architectures .

Solubility Trade-offs :

- While 2-methylbenzoic acid exhibits high aqueous solubility, its lack of a hydrophobic substituent limits membrane penetration. The cyclohexyl group balances lipophilicity and solubility, making 4-cyclohexyl-2-methylbenzoic acid a more viable candidate for in vivo applications.

Q & A

Q. What are the optimal synthetic routes for 4-Cyclohexyl-2-methylbenzoic acid, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions:

- Step 1 : Introduction of the cyclohexyl group via nucleophilic substitution or Friedel-Crafts alkylation onto a benzoic acid precursor.

- Step 2 : Methylation at the 2-position using methyl halides or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF).

- Step 3 : Purification via recrystallization or column chromatography.

Critical factors include temperature control (60–100°C for alkylation) and solvent selection (polar aprotic solvents enhance reactivity). Contradictions in reported yields (e.g., 40–75%) may arise from variations in catalyst loading (e.g., AlCl₃ vs. FeCl₃) or steric hindrance from the cyclohexyl group .

Q. Which spectroscopic methods are most effective for characterizing 4-Cyclohexyl-2-methylbenzoic acid?

- ¹H/¹³C NMR : Key signals include the cyclohexyl protons (δ 1.0–2.0 ppm, multiplet) and the methyl group (δ 2.3–2.5 ppm, singlet). The carboxylic acid proton appears as a broad peak (δ 10–12 ppm) in DMSO-d₆.

- IR Spectroscopy : Strong absorption bands for the carboxylic acid O-H (~2500–3000 cm⁻¹) and C=O (~1680 cm⁻¹).

- Mass Spectrometry (HRMS) : Molecular ion peak at m/z 248.14 (C₁₄H₁₈O₂) confirms the molecular formula .

Advanced Research Questions

Q. How does steric hindrance from the cyclohexyl group influence reactivity in cross-coupling reactions?

The bulky cyclohexyl group reduces accessibility to the aromatic ring, necessitating:

- Catalyst Optimization : Pd(PPh₃)₄ or Buchwald-Hartwig catalysts for Suzuki-Miyaura coupling.

- Elevated Temperatures : Reactions often require 80–120°C to overcome steric effects.

Contradictions in reaction outcomes (e.g., regioselectivity) may arise from competing π-π interactions versus steric blocking .

Q. What experimental strategies validate the biological activity of 4-Cyclohexyl-2-methylbenzoic acid as a kinase inhibitor?

- In Vitro Assays : Use purified kinases (e.g., EGFR or MAPK) with ATP-competitive ELISA to measure IC₅₀ values.

- Control Experiments : Compare inhibition with structurally similar analogs (e.g., 4-phenyl derivatives) to isolate cyclohexyl-specific effects.

- Molecular Docking : Simulate binding interactions using software like AutoDock Vina, focusing on hydrophobic pockets accommodating the cyclohexyl group .

Q. How can conflicting solubility data in polar vs. nonpolar solvents be resolved?

Reported solubility discrepancies (e.g., 0.5 mg/mL in water vs. 50 mg/mL in chloroform) stem from:

- Protonation State : The carboxylic acid group deprotonates in basic aqueous media, enhancing water solubility.

- Cyclohexyl Hydrophobicity : Dominates in nonpolar solvents.

Methodology : Perform pH-dependent solubility studies (pH 2–12) and use Hansen solubility parameters to predict solvent compatibility .

Q. What computational methods predict the compound’s solid-state stability and polymorphism?

Q. How to address reproducibility issues in catalytic hydrogenation of the benzoic acid core?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.